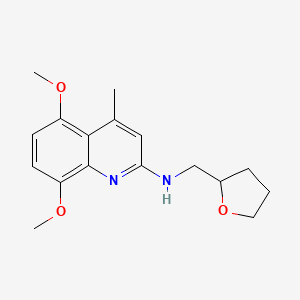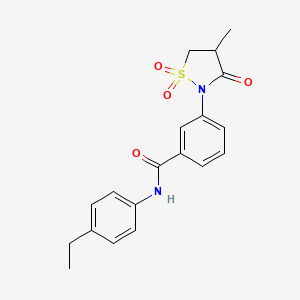
2',4'-dimethyl-N-2-pyrimidinyl-4,5'-bi-1,3-thiazol-2-amine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DMPT is a chemical compound that has been studied for its potential use in various biological applications. It has been shown to have a wide range of effects on different biological systems, including the nervous system, immune system, and endocrine system. DMPT has been used as a research tool to investigate the mechanisms of action of various biological processes and as a potential therapeutic agent for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of DMPT is not fully understood, but it has been shown to affect various biological processes. DMPT has been shown to activate the mammalian target of rapamycin (mTOR) pathway, which is involved in the regulation of cell growth, proliferation, and survival. DMPT has also been shown to increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are involved in the regulation of various biological processes.
Biochemical and physiological effects:
DMPT has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, behavior, and cognition. DMPT has also been shown to modulate the immune system by increasing the production of various cytokines, including interleukin-2 (IL-2) and interferon-gamma (IFN-gamma), which are involved in the regulation of immune responses. DMPT has also been shown to affect the endocrine system by increasing the levels of various hormones, including growth hormone and insulin-like growth factor-1 (IGF-1), which are involved in the regulation of growth and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
DMPT has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of effects on different biological systems. However, there are also some limitations to its use in lab experiments. DMPT has been shown to be toxic at high concentrations, and its effects on different biological systems can be difficult to interpret due to its broad range of effects.
Zukünftige Richtungen
There are several future directions for the study of DMPT. One area of research is the investigation of its potential therapeutic applications. DMPT has been shown to have potential as a treatment for various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Another area of research is the investigation of its mechanism of action. Despite its wide range of effects on different biological systems, the precise mechanism of action of DMPT is not fully understood. Further research is needed to elucidate its mechanism of action and to identify its molecular targets. Finally, there is a need for the development of new and improved methods for synthesizing and purifying DMPT, as well as for the development of new analogs with improved pharmacological properties.
Synthesemethoden
DMPT can be synthesized using various methods, including the reaction of 2-mercapto-4,5-dimethylthiazole with 2-chloro-4,6-dimethylpyrimidine in the presence of a base such as potassium carbonate. The resulting product can be purified using various techniques, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
DMPT has been used as a research tool in various biological applications. It has been shown to have a wide range of effects on different biological systems, including the nervous system, immune system, and endocrine system. DMPT has been used to investigate the mechanisms of action of various biological processes, including the regulation of gene expression, cell signaling, and protein synthesis.
Eigenschaften
IUPAC Name |
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5S2.BrH/c1-7-10(19-8(2)15-7)9-6-18-12(16-9)17-11-13-4-3-5-14-11;/h3-6H,1-2H3,(H,13,14,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLMAXASQLYPLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=NC=CC=N3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclohexyl 2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B5188027.png)
![1-(3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5188030.png)
![N-[(benzyloxy)carbonyl]-N-cyclopentyl-4-nitrophenylalaninamide](/img/structure/B5188035.png)
![1-mesityl-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5188042.png)
![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5188049.png)
![2-[(4-amino-6-ethyl-6-methyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5188055.png)
![ethyl 4-[(3-isobutoxybenzoyl)amino]benzoate](/img/structure/B5188060.png)

![1-(hydroxymethyl)-4-(4-methylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5188081.png)
![2-{[(3-methylbenzyl)sulfonyl]amino}benzamide](/img/structure/B5188085.png)

![(3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5188114.png)
![N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5188117.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B5188124.png)